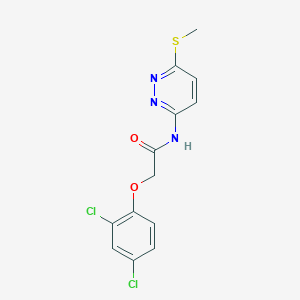

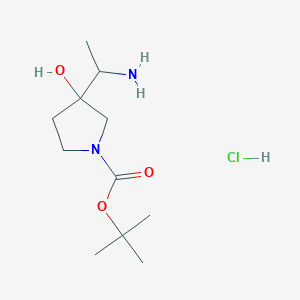

![molecular formula C19H21FN4O2S2 B2871766 N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide CAS No. 338954-11-3](/img/structure/B2871766.png)

N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN4O2S2 and its molecular weight is 420.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cyclooxygenase-2 Inhibition for Anti-inflammatory Purposes The compound's derivatives have been studied for their potential to selectively inhibit cyclooxygenase-2 (COX-2) without significantly affecting cyclooxygenase-1 (COX-1), making them potential candidates for anti-inflammatory and pain management medications. Hashimoto et al. (2002) found that introducing a fluorine atom to the phenyl ring adjacent to the sulfonamide group can preserve COX-2 potency and notably increase COX-1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Antibacterial and Antifungal Activities Compounds derived from N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide have been synthesized and evaluated for their antibacterial and antifungal properties. Wang et al. (2010) synthesized a series of sulfanilamide-derived 1,2,3-triazole compounds showing promising antibacterial potency against various bacterial strains, highlighting the potential for developing new antimicrobial agents (Wang, Wan, & Zhou, 2010).

Radical N-Demethylation A novel approach for N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant with a copper catalyst was developed. This method, involving successive single-electron transfer, hydrogen-atom transfer, and hydrolysis, provides a new pathway for converting amides to carbinolamines and subsequently to N-demethylated amides and formaldehyde. This process has implications for organic synthesis and drug development (Yi et al., 2020).

Antitumor Activity Research into the antiproliferative and apoptotic activities of this compound derivatives against human tumor cell lines has shown significant potential. Abbassi et al. (2014) reported that certain derivatives exhibited significant antiproliferative activity against ovarian carcinoma and lung adenocarcinoma cell lines, suggesting a potential application in cancer therapy (Abbassi et al., 2014).

Inhibition of Carbonic Anhydrase Isoforms Compounds based on this compound have been evaluated as inhibitors of carbonic anhydrase isoforms, including those associated with tumors. This research has implications for the development of novel therapeutic agents targeting cancer through a mechanism involving the inhibition of tumor-associated carbonic anhydrase isozymes (Garaj et al., 2005).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to interact with a variety of biological targets, including enzymes like aldehyde dehydrogenases .

Mode of Action

It’s known that many 1,2,4-triazole derivatives exert their effects through interactions with their targets, leading to changes in the target’s function .

Biochemical Pathways

For instance, some 1,2,4-triazole derivatives have been found to play a key role in the metabolism of aldehydes of both endogenous and exogenous derivation .

Result of Action

Compounds with similar structures have been known to exert a variety of effects at the molecular and cellular level, including antimicrobial and antioxidant activities .

Propiedades

IUPAC Name |

N-[1-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O2S2/c1-3-24-18(21-22-19(24)27-2)17(13-14-7-5-4-6-8-14)23-28(25,26)16-11-9-15(20)10-12-16/h4-12,17,23H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGVJYZTJBRVHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2871684.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide](/img/structure/B2871685.png)

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2871689.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2871690.png)

![[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2871693.png)

![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-chloro-3-nitrobenzamide](/img/structure/B2871697.png)

![N-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2871699.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)